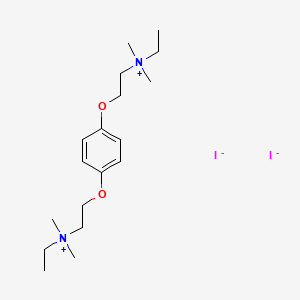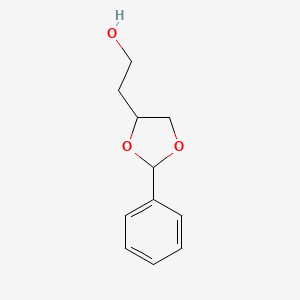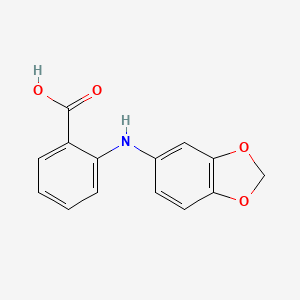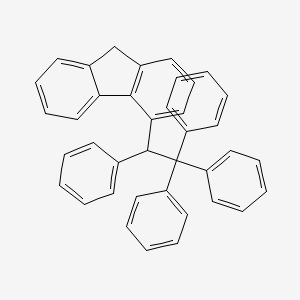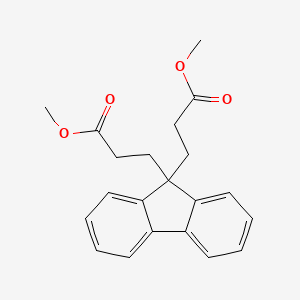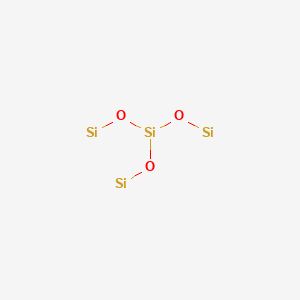
Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium: is a complex organometallic compound with the molecular formula C31H24MoN2OP . This compound is notable for its unique structure, which includes a molybdenum center coordinated to various ligands, including carbon monoxide, cyclopenta-1,3-diene, (4-methylphenyl)iminoazanide, and triphenylphosphanium.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium typically involves the reaction of molybdenum pentachloride with cyclopenta-1,3-diene in the presence of a reducing agent such as sodium amalgamThe final step involves the addition of triphenylphosphanium to the reaction mixture .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum complexes.
Reduction: It can be reduced to form lower oxidation state molybdenum species.
Substitution: Ligands such as carbon monoxide and triphenylphosphanium can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligand exchange reagents. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield molybdenum(VI) complexes, while reduction may produce molybdenum(II) species .
Applications De Recherche Scientifique
Carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium: has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.
Material Science: It is studied for its potential use in the development of advanced materials with unique electronic and magnetic properties.
Biological Studies:
Mécanisme D'action
The mechanism by which carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium exerts its effects involves the coordination of its ligands to the molybdenum center. This coordination influences the electronic properties of the molybdenum, enabling it to participate in various catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of small molecules in catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other molybdenum complexes with different ligand sets, such as:
- Carbon monoxide;cyclopenta-1,3-diene;manganese
- Carbon monoxide;cyclopenta-1,3-diene;iron
- Carbon monoxide;cyclopenta-1,3-diene;ruthenium .
Uniqueness
What sets carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium apart is its unique combination of ligands, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and material science research .
Propriétés
Formule moléculaire |
C31H28MoN2OP- |
|---|---|
Poids moléculaire |
571.5 g/mol |
Nom IUPAC |
carbon monoxide;cyclopenta-1,3-diene;(4-methylphenyl)iminoazanide;molybdenum;triphenylphosphanium |
InChI |
InChI=1S/C18H15P.C7H7N2.C5H5.CO.Mo/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-2-4-7(9-8)5-3-6;1-2-4-5-3-1;1-2;/h1-15H;2-5H,1H3;1-5H;;/q;2*-1;;/p+1 |
Clé InChI |
AQQYRGRSMUQQBA-UHFFFAOYSA-O |
SMILES canonique |
CC1=CC=C(C=C1)N=[N-].[C-]#[O+].[CH-]1C=CC=C1.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[Mo] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


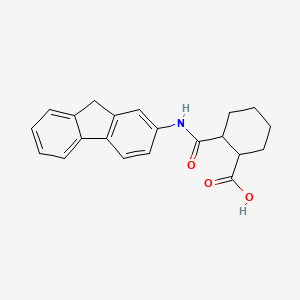
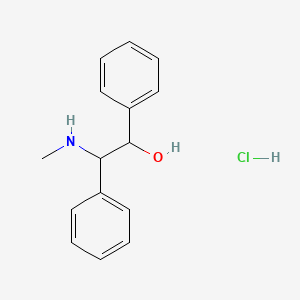
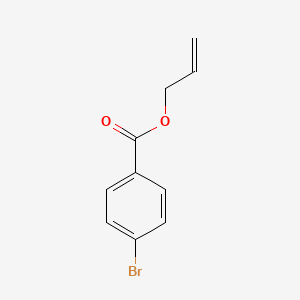
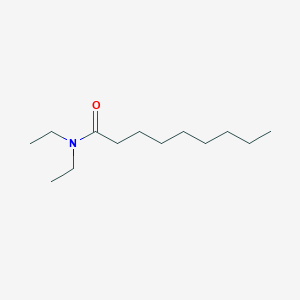

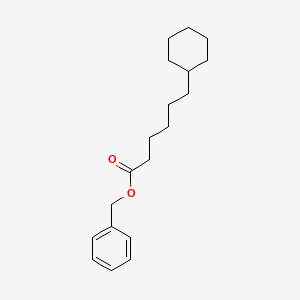
![2-[[3-[(2-Hydroxy-3-methoxyphenyl)methyl]-2-phenyl-1,3-diazinan-1-yl]methyl]-6-methoxyphenol](/img/structure/B14729122.png)
